N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]acetamide
Description
N-[2-(4-Methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]acetamide (CAS: 174345-59-6) is a benzofuran-derived acetamide compound featuring a 4-methoxybenzoyl group at the 2-position and a methyl substituent at the 3-position of the benzofuran core. Its molecular formula is C20H17NO4 (molecular weight: 335.36 g/mol). The compound's structural complexity arises from the fusion of a benzofuran ring with a substituted benzoyl-acetamide moiety, making it a subject of interest in medicinal chemistry and materials science .
Properties
IUPAC Name |
N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-11-16-9-6-14(20-12(2)21)10-17(16)24-19(11)18(22)13-4-7-15(23-3)8-5-13/h4-10H,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDLYHBJBTLIDFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)NC(=O)C)C(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301196483 | |
| Record name | N-[2-(4-Methoxybenzoyl)-3-methyl-6-benzofuranyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301196483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174345-59-6 | |
| Record name | N-[2-(4-Methoxybenzoyl)-3-methyl-6-benzofuranyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=174345-59-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[2-(4-Methoxybenzoyl)-3-methyl-6-benzofuranyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301196483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxybenzoyl Group: The methoxybenzoyl group is introduced via Friedel-Crafts acylation, using methoxybenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Acetylation: The final step involves the acetylation of the intermediate compound to form the acetamide group. This can be achieved using acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halogens can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, nucleophiles like amines or thiols, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]acetamide typically involves the reaction of 4-methoxybenzoyl chloride with 3-methyl-1-benzofuran-6-amine under controlled conditions. The resulting compound features a benzofuran core, which is known for its diverse biological activities, making it a valuable scaffold in drug design.
Anticancer Properties
Recent studies have demonstrated that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study indicated that modifications in the methoxy group positioning on the benzofuran structure can enhance its potency against tumor cells. The IC50 values for related compounds were reported to be as low as 5.85 µM, indicating strong anticancer potential .
Antimicrobial Activity
The antimicrobial properties of benzofuran derivatives have also been explored. Compounds with similar structural motifs have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal strains. The mechanism often involves the inhibition of bacterial growth through interference with essential cellular functions .
Enzyme Inhibition
Another area of interest is the enzyme inhibitory potential of this compound. Research has indicated that derivatives of this compound can act as inhibitors of key enzymes involved in metabolic pathways, such as α-glucosidase and acetylcholinesterase. These activities suggest potential applications in treating conditions like diabetes and Alzheimer's disease .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Structural Features and Key Differences
The table below highlights structural variations and biological implications among N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]acetamide and its analogs:
Biological Activity
N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article delves into its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
1. Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C18H15NO4
- Molecular Weight : 321.31 g/mol
- Chemical Structure : The compound features a benzofuran core substituted with a methoxybenzoyl group and an acetamide moiety.
2. Synthesis and Characterization
The synthesis of this compound typically involves the acylation of a benzofuran derivative with 4-methoxybenzoyl chloride followed by acetylation. Characterization methods such as NMR, IR spectroscopy, and mass spectrometry are commonly employed to confirm the structure.
3.1 Antiproliferative Activity
Recent studies have evaluated the antiproliferative activity of this compound against various cancer cell lines. The results indicate that it exhibits significant inhibitory effects on tumor cell proliferation.
| Cell Line | IC50 (μM) | Reference Compound | IC50 (μM) |
|---|---|---|---|
| HeLa | 4.6 ± 0.1 | CA-4 | 180 ± 50 |
| MDA-MB-231 | 4.5 ± 2.1 | CA-4 | 3100 ± 100 |
| A549 | >10 (inactive) | CA-4 | 370 ± 100 |
| HT-29 | >10 (inactive) | CA-4 | Not determined |
| MCF-7 | >10 (inactive) | CA-4 | Not determined |
The IC50 values indicate that this compound is particularly potent against HeLa and MDA-MB-231 cell lines, suggesting its potential as a therapeutic agent in treating cervical and breast cancers .
The mechanism by which this compound exerts its antiproliferative effects may involve inhibition of tubulin polymerization, similar to other known anticancer agents. The presence of the methoxy group at the C-6 position of the benzofuran skeleton is crucial for maintaining its biological activity, as demonstrated by the inactivity of derivatives lacking this substitution .
4. Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the benzofuran scaffold significantly impact biological activity:
- Methoxy Substitution : The presence of methoxy groups enhances solubility and biological activity.
- Positioning of Functional Groups : The positioning of substituents on the benzofuran ring affects potency; for instance, methyl substitutions at specific positions can increase activity by up to 38-fold compared to unsubstituted analogs .
5. Case Studies and Research Findings
Several research articles have documented the synthesis and evaluation of related compounds, providing insights into their biological activities:
- A study synthesized various benzofuran derivatives and assessed their antiproliferative effects against multiple cancer cell lines, revealing that structural modifications can lead to enhanced efficacy .
- Another investigation focused on the dual inhibition properties of benzofuran derivatives targeting both tubulin and histone deacetylases (HDAC), showing promising results in overcoming drug resistance in cancer cells .
- A comprehensive review highlighted the role of benzofuran derivatives in medicinal chemistry, emphasizing their potential as anticancer agents due to their ability to interfere with critical cellular pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
